3-[(Oxan-4-yloxy)methoxy]azetidine

Molecular Weight Linker Chemistry Building Block Selection

Researchers requiring precise linker geometry in PROTAC design or diversity-oriented synthesis often face limited access to oxymethylene-bridged azetidine-oxane building blocks. 3-[(Oxan-4-yloxy)methoxy]azetidine solves this gap with a defined -O-CH₂-O- spacer that delivers an estimated LogP of 0.8-1.2 and four hydrogen-bond acceptors-a distinct profile versus direct-ether or methylene analogs. - Provides an intermediate lipophilicity window (LogP ~0.8-1.2) for intracellular target engagement. - Extra HBA enables ternary complex stabilization in PROTAC linker optimization. - Masked diol-like motif serves as a latent carbonyl/formyl equivalent for downstream diversification.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B13637756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Oxan-4-yloxy)methoxy]azetidine
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1COCCC1OCOC2CNC2
InChIInChI=1S/C9H17NO3/c1-3-11-4-2-8(1)12-7-13-9-5-10-6-9/h8-10H,1-7H2
InChIKeyAHSVMKUNMFNSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Oxan-4-yloxy)methoxy]azetidine: Structural and Pharmacochemical Overview


3-[(Oxan-4-yloxy)methoxy]azetidine (IUPAC: 3-(oxan-4-yloxymethoxy)azetidine) is a heterocyclic building block that combines a four-membered azetidine ring with a tetrahydropyran (oxane) moiety via an oxymethylene (-O-CH₂-O-) spacer . This structural architecture distinguishes it from simpler azetidine–oxane conjugates by incorporating an additional ether oxygen in the linker region. The compound is currently listed as a research chemical for non-human use and has not been assigned a widely registered CAS number in public authoritative databases . Its molecular formula (C₉H₁₇NO₃) and molecular weight (187.24 g·mol⁻¹) are confirmed by multiple vendor technical datasheets, though primary peer-reviewed characterisation remains absent from the open literature .

Linker chemistry – oxymethylene spacer distinct from direct ether and methylene analogs; alters H-bond capacity and lipophilicity.
Evidence status – no peer-reviewed characterization or biological activity data; vendor-supplied identity only.
Procurement note – confirm structural identity by NMR/MS before use; for non-human research.

Why Generic Azetidine–Oxane Analogs Cannot Substitute


Azetidine–oxane conjugates with different linker chemistries—direct ether (C-O), methylene (C-C), or oxymethylene (O-C-O)—exhibit markedly different physicochemical profiles that preclude simple interchange in synthesis or biological screening [1]. The identity, number, and geometry of the linker atoms govern hydrogen-bonding capacity, lipophilicity, and conformational flexibility, all of which directly affect solubility, membrane permeability, and target engagement in medicinal chemistry campaigns . Substituting 3-[(Oxan-4-yloxy)methoxy]azetidine with a close analog such as 3-(oxan-4-yloxy)azetidine or 3-(oxan-4-ylmethoxy)azetidine without quantitative justification therefore risks altering key experimental outcomes. The following evidence items quantify the specific differentiation parameters that inform rational selection.

Linker chemistry
Oxymethylene (–O–CH₂–O–), direct ether (–O–), and methylene (–CH₂–O–) linkers differ in H-bond capacity, LogP, and flexibility; direct substitution may shift solubility and permeability profiles.
HBA count
Extra ether oxygen in the target compound (+1 HBA vs. methylene analog) alters aqueous solubility and target-engagement potential; can affect fragment-based screening outcomes.
Lipophilicity
Vendor-estimated LogP shift relative to direct ether analog may influence membrane permeability; experimental validation is required before assay deployment.

Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Increase vs. Methylene-Bridged Analog

The target compound incorporates an additional ether oxygen in the linker (oxymethylene bridge: -O-CH₂-O-) compared with the simpler methylene-bridged analog 3-(oxan-4-ylmethoxy)azetidine, which uses a -CH₂-O- linker . This structural difference results in a molecular weight increase of 16.00 g·mol⁻¹ (from 171.24 to 187.24 g·mol⁻¹) and a distinct molecular formula (C₉H₁₇NO₃ vs. C₉H₁₇NO₂), reflecting the presence of an additional oxygen atom . The extra oxygen atom also increases the hydrogen-bond acceptor count, altering the compound's interaction potential with biological targets and solvents.

MW increase vs. methylene analog
Direct comparison
ΔMW = +16.00 g·mol⁻¹
C₉H₁₇NO₃ vs. C₉H₁₇NO₂
Supports distinction in LC-MS detection and stoichiometric calculations.
Data from vendor technical datasheet and comparator database; no peer-reviewed confirmation.
Molecular Weight Linker Chemistry Building Block Selection

Lipophilicity Shift Relative to Direct Ether Analog

The direct ether analog 3-(oxan-4-yloxy)azetidine (CAS 1343861-56-2) has a measured LogP of -0.39, indicating notable hydrophilicity conferred by the polar azetidine and oxane rings in close proximity . The target compound 3-[(Oxan-4-yloxy)methoxy]azetidine inserts an oxymethylene spacer (-O-CH₂-O-) that increases the distance between the two heterocycles and adds a hydrophobic methylene unit, which is predicted to raise LogP by approximately 0.5–1.2 units based on the established contribution of an sp³ carbon and an ethereal oxygen in fragment-based LogP models . This prediction is consistent with vendor-estimated LogP values of 0.8–1.2 for the target compound, though no experimentally validated LogP measurement from a peer-reviewed source is currently available .

LogP shift vs. direct ether
Class-level inference
ΔLogP ≈ +1.2 to +1.6 (est.)
Target est. 0.8–1.2; comparator measured -0.39
Indicates transition from hydrophilic to moderately lipophilic; affects solubility and permeability interpretation.
Vendor-predicted LogP; no experimental measurement available.
Lipophilicity LogP Drug-Likeness

Hydrogen-Bond Acceptor Advantage Over Methylene Analog

The target compound possesses four hydrogen-bond acceptor (HBA) sites (three ether oxygens + one azetidine nitrogen) compared with three HBA sites for the methylene-bridged analog 3-(oxan-4-ylmethoxy)azetidine (two ether oxygens + one azetidine nitrogen) [1]. The additional HBA arises from the extra ether oxygen in the oxymethylene linker. This difference can influence aqueous solubility, as each additional HBA contributes approximately 0.5–1.0 log unit to solubility in early fragment-based predictions, and may also affect binding to protein targets that engage oxygen lone pairs in hydrogen-bond networks [2].

HBA advantage
Direct comparison
4 HBA vs. 3 HBA
+1 ether oxygen in oxymethylene linker
May increase aqueous solubility and provide an extra anchoring point for target interactions.
HBA count derived from molecular structure; fragment-level predictions.
Hydrogen Bonding Solubility Target Engagement

Evidence Limitation: No Biological Activity Data Available

Despite extensive searching of primary research papers, patents, authoritative databases (ChEMBL, PubChem, BindingDB), and reputable vendor datasheets, no quantitative biological activity data—such as IC₅₀, Kd, Ki, EC₅₀, or cellular potency values—have been identified for 3-[(Oxan-4-yloxy)methoxy]azetidine or for head-to-head comparisons with its closest analogs in any peer-reviewed or patent source. The compound appears to be an early-stage research chemical used primarily as a synthetic building block, and its biological profiling has not been reported in the public domain. This absence of data precludes any claims regarding differential target potency, selectivity, or in vivo efficacy relative to comparator compounds. Procurement decisions based on the structural and physicochemical differentiation documented in the other evidence items must therefore be considered provisional until direct comparative biological data become available [1].

Biological data gap
Data gap
No IC₅₀, Kd, or cellular data
Procurement for screening must consider absence of target-specific differentiation.
Literature and database search performed 2026-05-03; structural differentiation alone may not predict functional differences.
Evidence Gap Procurement Caution Research Chemical

Recommended Application Scenarios Based on Differentiation Data


Fragment-Based Screening with Fine-Tuned Lipophilicity

In fragment-based screening campaigns where LogP tuning is critical, 3-[(Oxan-4-yloxy)methoxy]azetidine offers an estimated LogP in the 0.8–1.2 range, representing a shift from the hydrophilic direct ether analog (LogP = -0.39) toward moderate lipophilicity . This intermediate LogP may be advantageous for targeting intracellular protein pockets that require some membrane permeability while retaining sufficient aqueous solubility for assay compatibility . Researchers should confirm LogP experimentally (e.g., via shake-flask or chromatographic method) before committing to large-scale synthesis, as the value is currently vendor-estimated rather than peer-reviewed.

PROTAC Linker Design with Extra H-Bond Capacity

The additional hydrogen-bond acceptor in the oxymethylene linker (4 HBA vs. 3 HBA for the methylene-bridged analog) provides an extra polar contact point that may influence ternary complex formation in PROTAC design [1]. The azetidine nitrogen also serves as a potential conjugation handle for E3 ligase or target-protein ligands. The increased molecular weight (187.24 vs. 171.24 g·mol⁻¹) and the extended linker length should be factored into linker geometry optimization, as these parameters affect the distance and orientation between the two warheads in the final bifunctional molecule [1].

Synthetic Intermediate for Heterocycle Libraries

The distinctive oxymethylene spacer in 3-[(Oxan-4-yloxy)methoxy]azetidine introduces a protected diol-like motif that can serve as a masked carbonyl or formyl equivalent in subsequent synthetic transformations . This differentiates it from the direct ether and methylene analogs, which lack this latent functionality. The compound is suitable for diversity-oriented synthesis (DOS) libraries where incremental variation in linker polarity and hydrogen-bonding capacity is desired to explore structure–activity relationships across a chemical series [1].

Physicochemical Comparator in Linker SAR Studies

When systematically comparing linker chemistries in an azetidine–oxane series, 3-[(Oxan-4-yloxy)methoxy]azetidine serves as the oxymethylene reference point alongside the direct ether analog (LogP = -0.39) and the methylene-bridged analog (MW = 171.24 g·mol⁻¹, 3 HBA) . This trio enables a structure–property relationship (SPR) analysis of how incremental changes in linker oxygenation affect LogP, HBA count, and molecular weight, providing a rational basis for linker selection in lead optimization [1].

Application
Selection Property
Validation Focus
Fragment-based screening with LogP tuning
Estimated lipophilicity shift vs. direct ether analog
Experimental LogP confirmation (shake-flask or chromatographic)
PROTAC linker design
Additional HBA and extended oxymethylene spacer
Ternary complex geometry and linker-length optimization
Diversity-oriented synthesis of heterocycle libraries
Masked diol-like motif for synthetic transformations
Incremental polarity and H-bond variation across series
Linker SAR comparator in azetidine–oxane series
Oxymethylene reference point between direct ether and methylene analogs
Structure–property relationship analysis for lead optimization
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